ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate
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Overview
Description
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often involves the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can result in various biological effects, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activity.
Azabicyclo Compounds: These compounds also contain a bicyclic structure with nitrogen atoms and are used in various applications, including drug development and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2768326-46-9 |
---|---|
Molecular Formula |
C17H21F2NO2 |
Molecular Weight |
309.4 |
Purity |
95 |
Origin of Product |
United States |
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